Antimonyl aniline tartrate Antimonyl aniline tartrate
Brand Name: Vulcanchem
CAS No.: 1300-14-7
VCID: VC20945090
InChI: InChI=1S/2C6H7N.2C4H4O6.2Sb/c2*7-6-4-2-1-3-5-6;2*5-1(3(7)8)2(6)4(9)10;;/h2*1-5H,7H2;2*1-2H,(H,7,8)(H,9,10);;/q;;2*-2;2*+3/p-2
SMILES: [H+].[H+].C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Sb+3].[Sb+3]
Molecular Formula: C20H20N2O12Sb2
Molecular Weight: 723.9 g/mol

Antimonyl aniline tartrate

CAS No.: 1300-14-7

Cat. No.: VC20945090

Molecular Formula: C20H20N2O12Sb2

Molecular Weight: 723.9 g/mol

* For research use only. Not for human or veterinary use.

Antimonyl aniline tartrate - 1300-14-7

Specification

CAS No. 1300-14-7
Molecular Formula C20H20N2O12Sb2
Molecular Weight 723.9 g/mol
IUPAC Name aniline;antimony(3+);2,3-dioxidobutanedioate;hydron
Standard InChI InChI=1S/2C6H7N.2C4H4O6.2Sb/c2*7-6-4-2-1-3-5-6;2*5-1(3(7)8)2(6)4(9)10;;/h2*1-5H,7H2;2*1-2H,(H,7,8)(H,9,10);;/q;;2*-2;2*+3/p-2
Standard InChI Key XRGSBOXHRYMNPF-UHFFFAOYSA-L
SMILES [H+].[H+].C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Sb+3].[Sb+3]
Canonical SMILES [H+].[H+].C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Sb+3].[Sb+3]

Introduction

Chemical Identification and Structure

Antimonyl aniline tartrate, also known as aniline antimonyl tartrate, is a crystalline antimony compound formed from the association of antimony, tartaric acid, and aniline components. The compound represents an important class of antimonial drugs that have been investigated for their therapeutic properties.

Chemical Identity

The chemical identity of antimonyl aniline tartrate is characterized by the following properties:

ParameterValue
Chemical NameAniline, oxo(tartrato)antimonate(1-)
CAS Registry Number1300-14-7
Molecular FormulaC6H5NH2H[(SbO)C4H4O6] or C20H20N2O12Sb2 (depending on representation)
Molecular Weight380 g/mol (single unit) or 723.899 g/mol (dimeric form)
Chemical StructureIonic complex with antimonyl (SbO) and tartrate units bonded to aniline
RTECS NumberBY7875000
Antimonyl aniline tartrate belongs to a family of compounds that combine antimony with organic molecules, creating structures with distinct biological and chemical properties . Its structure incorporates the antimonyl (SbO) group, tartrate ions, and aniline components in a complex arrangement that contributes to its pharmacological activity.

Physical Properties

Antimonyl aniline tartrate exhibits physical characteristics that differentiate it from other antimony compounds and influence its applications and handling requirements.

Physical Characteristics

PropertyDescription
AppearanceWhite crystals
SolubilitySoluble in water (approximately 1 part in 7 parts of water)
Melting PointNot precisely determined in available literature
Boiling PointApproximately 399.3°C at 760 mmHg
Flash Point209.4°C
Physical StateCrystalline solid at room temperature
The compound presents as white crystalline material with moderate water solubility, making it suitable for various pharmaceutical formulations . Its relatively high boiling and flash points indicate good thermal stability under normal handling conditions.

Historical Development and Synthesis

Historical Context

Antimonyl aniline tartrate emerged as part of the early 20th-century development of antimony-based medications. These compounds were investigated as alternatives to more toxic antimonial drugs that were being used to treat various parasitic diseases. The development of antimonyl aniline tartrate represented efforts to find more tolerable yet effective antiparasitic agents.

Medical Applications

Treatment of Trypanosomiasis

The primary medical application of antimonyl aniline tartrate has been in the treatment of trypanosomiasis, a parasitic disease caused by trypanosomes. It was developed as an alternative to more toxic antimony compounds such as tartar emetic (antimony potassium tartrate) .
Research indicated that antimonyl aniline tartrate demonstrated efficacy against trypanosomes while potentially offering a better safety profile than other antimonials. This advantage made it particularly valuable in regions where trypanosomiasis was endemic and treatment options were limited.

Mechanism of Action

The antiparasitic activity of antimonyl aniline tartrate is believed to involve several mechanisms:

  • Inhibition of parasite-specific enzymes essential for metabolism

  • Disruption of trypanosome energy production

  • Potential immunomodulatory effects that enhance host resistance
    Like other antimonial compounds, it likely interferes with thiol metabolism in parasites, creating oxidative stress that leads to parasite death .

Toxicological Profile

Acute Toxicity

Limited toxicological data specific to antimonyl aniline tartrate is available, but studies have reported:

Test TypeRouteSpeciesResult
LD50IntraperitonealMouse81,500 μg/kg
This intraperitoneal LD50 value indicates a moderate level of acute toxicity when administered directly into the peritoneal cavity . By comparison, this is considerably less toxic than some other antimony compounds.
OrganizationLimit TypeValue
ACGIHTWA0.5 mg(Sb)/m³
NIOSHIDLH50 mg(Sb)/m³
NIOSHTWA0.5 mg(Sb)/m³
These limits are based on the antimony content and potential health effects related to antimony exposure . Industrial applications and research settings involving this compound typically enforce these exposure limits to protect workers.

Regulatory Status

Antimonyl aniline tartrate is subject to various regulatory controls due to its antimony content and potential toxicity. It is listed among controlled substances in multiple regulatory frameworks:

  • The Sony Mobile Critical Substances list includes antimonyl aniline tartrate with a restriction limit of 1000 ppm

  • It is subject to standard hazard communication requirements under OSHA regulations

  • As an antimony compound, it falls under various environmental regulations governing heavy metals
    These regulatory frameworks reflect the need for careful handling and management of the compound in industrial and research settings.

Comparison with Related Antimony Compounds

Comparative Analysis with Antimony Potassium Tartrate

PropertyAntimonyl Aniline TartrateAntimony Potassium Tartrate
FormulaC6H5NH2H[(SbO)C4H4O6]K2Sb2(C4H2O6)2
Primary UseTreatment of trypanosomiasisTreatment of schistosomiasis, leishmaniasis
ToxicityLower toxicity profileKnown for significant side effects
Water Solubility1 part in 7 parts water8.3 g/100 mL water
Current UsageLimited, mostly historicalMostly phased out for medical use
Antimonyl aniline tartrate was specifically developed as a less toxic alternative to antimony potassium tartrate (tartar emetic) for the treatment of trypanosomiasis . While both compounds leverage the antiparasitic properties of antimony, the addition of aniline in antimonyl aniline tartrate appears to have modified its bioavailability and toxicity profile.

Other Aniline-Antimony Compounds

Research Applications and Future Perspectives

Current Research Status

While antimonyl aniline tartrate has historical significance, current research on this specific compound is limited. Most modern antiparasitic drug development has shifted toward newer classes of compounds with improved efficacy and safety profiles.
Nevertheless, the structural principles of antimonyl aniline tartrate continue to inform research into metal-organic complexes with potential medicinal applications. Understanding its mechanism of action contributes to broader knowledge in antiparasitic drug development.

Future Research Directions

Potential areas for future investigation include:

  • Re-examination of antimonyl aniline tartrate against drug-resistant parasites

  • Structure-activity relationship studies to develop improved derivatives

  • Exploration of novel applications beyond antiparasitic treatment

  • Detailed toxicological profiling using modern techniques

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